molecular formula C17H22N2O3 B6506527 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide CAS No. 1421526-81-9

2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide

Cat. No.: B6506527
CAS No.: 1421526-81-9
M. Wt: 302.37 g/mol
InChI Key: CWALMUWQQRWBLK-UHFFFAOYSA-N
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Description

2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide is an organic compound with a complex structure that includes a benzamide core linked to a butynamido group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(3,3-dimethylbutanamido)but-2-yn-1-ol. This intermediate is then reacted with 2-hydroxybenzamide under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe or KOtBu in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[4-(3,3-dimethylbutanoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)12-15(20)19-10-6-7-11-22-14-9-5-4-8-13(14)16(18)21/h4-5,8-9H,10-12H2,1-3H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWALMUWQQRWBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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